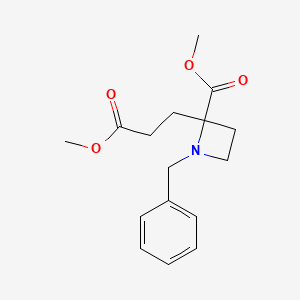
5-Méthyl-2-pyridin-3-yl-thiazole-4-carboxylate d'éthyle
Vue d'ensemble
Description
“5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester” is a compound that contains a thiazole ring. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH, which resulted in the formation of an ester compound during the early stage of synthesis .
Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen atoms, which makes it a versatile entity in actions and reactions . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .
Chemical Reactions Analysis
On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .
Physical And Chemical Properties Analysis
The formula of the compound is C₁₀H₈N₂O₂S and its molecular weight is 220.25 g/mol .
Applications De Recherche Scientifique
Activité Antimicrobienne
Les thiazoles, y compris le composé en question, ont été trouvés pour présenter une activité antimicrobienne . Cela les rend précieux dans le développement de nouveaux médicaments antimicrobiens.
Activité Antirétrovirale
Les thiazoles ont également été utilisés dans le développement de médicaments antirétroviraux . Ceci est particulièrement important dans la lutte contre des maladies telles que le VIH/SIDA.
Activité Antifongique
L'activité antifongique des thiazoles a été remarquée, ce qui les rend utiles dans la création de médicaments antifongiques .
Activité Anticancéreuse
Les thiazoles ont été utilisés dans le développement de médicaments anticancéreux . Ils ont montré des résultats prometteurs dans l'inhibition de la croissance des cellules cancéreuses.
Activité Antidiabétique
Les thiazoles ont été trouvés pour présenter une activité antidiabétique . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antidiabétiques.
Activité Anti-inflammatoire
Les thiazoles ont montré des propriétés anti-inflammatoires . Cela les rend précieux dans le développement de médicaments pour traiter les conditions caractérisées par l'inflammation.
Activité Anti-Alzheimer
Les thiazoles ont été trouvés pour présenter une activité anti-Alzheimer . Cela suggère leur utilisation potentielle dans le développement de médicaments pour traiter la maladie d'Alzheimer.
Activité Antihypertensive
Les thiazoles ont été trouvés pour présenter une activité antihypertensive . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antihypertenseurs.
Activité Antioxydante
Les thiazoles ont été trouvés pour présenter une activité antioxydante . Cela suggère leur utilisation potentielle dans le développement de médicaments pour traiter les conditions caractérisées par le stress oxydatif.
Activité Hépato-protectrice
Les thiazoles ont été trouvés pour présenter une activité hépato-protectrice . Cela suggère leur utilisation potentielle dans le développement de médicaments pour protéger le foie des dommages.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
Propriétés
IUPAC Name |
ethyl 5-methyl-2-pyridin-3-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)17-11(14-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUZEOOIJJPUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CN=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



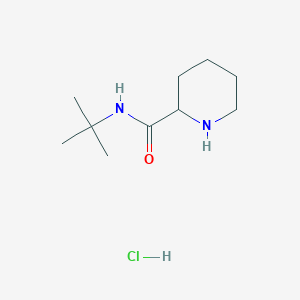
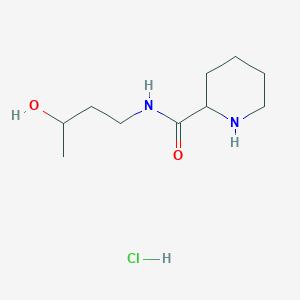
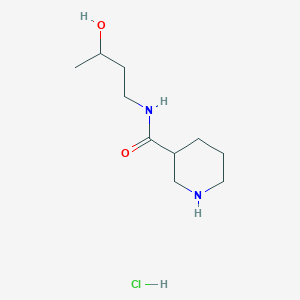
![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)
![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)
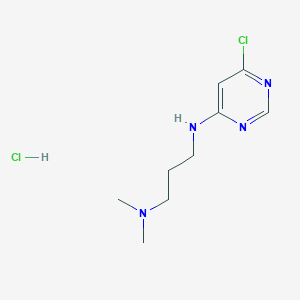




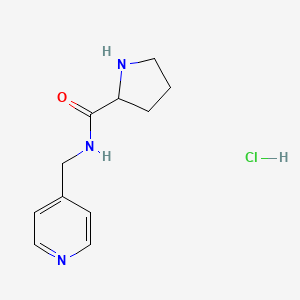
![Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate](/img/structure/B1398464.png)

